molecular formula C20H22N2O5S B2750787 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941906-28-1

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2750787
CAS No.: 941906-28-1
M. Wt: 402.47
InChI Key: UEXAALQASSGNQH-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities and Synthesis

  • Synthesis and Pharmacological Evaluation : New sulfonamide derivatives based on the 1,4-benzodioxane structure, including the compound of interest, have been synthesized and evaluated for their pharmacological activities. These compounds demonstrated moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), and promising activity against lipoxygenase (LOX) enzymes. Some derivatives also showed significant antimicrobial activities, indicating their potential as antimicrobial agents (M. Irshad, 2018).

  • Molecular Docking Studies : Further research included molecular docking studies to understand the interaction between these sulfonamide derivatives and target enzymes such as LOX, BChE, and AChE. These studies help in the design of more effective inhibitors by highlighting the importance of sulfonamide derivatives in enzyme inhibition (M. Irshad et al., 2019).

Biological Activity and Therapeutic Potential

  • Anti-diabetic and Antihypertensive Potential : Quinazoline derivatives have been explored for their diuretic, antihypertensive, and anti-diabetic potential. A series of N-substituted benzene sulfonamide derivatives demonstrated significant activity, highlighting the therapeutic potential of these compounds in treating various conditions (M. Rahman et al., 2014).

  • Hybrid Compounds with Sulfonamide Moieties : Research into sulfonamide-based hybrid compounds reveals their importance in developing drugs with various pharmacological activities, including antibacterial, anti-diabetic, and anti-inflammatory effects. These studies emphasize the versatility and significance of sulfonamide hybrids in medicinal chemistry (Reihane Ghomashi et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .

Mode of Action

The compound, being an ABA-mimicking ligand , binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling .

Biochemical Pathways

The binding of the compound to the ABA receptors triggers a cascade of biochemical reactions. The inhibition of PP2C leads to the activation of downstream ABA signaling pathways . These pathways play a crucial role in helping plants overcome abiotic stresses such as drought, cold, and soil salinity .

Pharmacokinetics

It is known that the compound is a potent activator of multiple members of the family of aba receptors

Result of Action

The activation of the ABA receptors by the compound leads to a number of molecular and cellular effects. In Arabidopsis, the compound activates a gene network that is highly similar to that induced by ABA . Treatments with the compound inhibit seed germination, prevent leaf water loss, and promote drought resistance .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of abiotic stresses such as drought, cold, and soil salinity can enhance the compound’s action by upregulating the ABA signaling pathways . .

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-9-22-17-6-4-15(12-14(17)3-8-20(22)23)21-28(24,25)16-5-7-18-19(13-16)27-11-10-26-18/h4-7,12-13,21H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXAALQASSGNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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